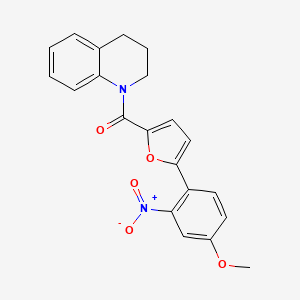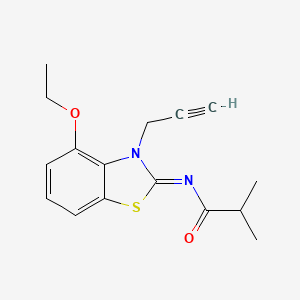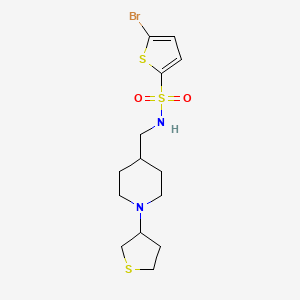
(3,4-dihydroquinolin-1(2H)-yl)(5-(4-methoxy-2-nitrophenyl)furan-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of compounds known for their potential therapeutic properties, including anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory effects. These properties are attributed to the unique structural features of the compound, including the dihydroquinolinyl and furanyl methanone components, which are synthesized through specific reactions (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step procedures starting from readily available commercial reagents. A common approach for synthesizing these derivatives is through Povarov cycloaddition reactions followed by N-furoylation processes. Such methodologies are crucial for constructing the complex molecular architecture of these compounds efficiently (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
Molecular Structure Analysis
The molecular structure is characterized by advanced spectroscopic techniques, including IR, 1H NMR, 13C NMR, and X-ray diffraction data. These analytical methods confirm the presence of the dihydroquinolinyl and furanyl methanone frameworks and provide detailed insights into the spatial arrangement of atoms within the molecule (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions due to their functional groups. For instance, the nitro group in the furanyl component can partake in reduction reactions, while the methanone group offers possibilities for further functionalization. Such reactivity is essential for the synthesis of derivatives with enhanced biological activities or for attaching the compound to biomolecules for targeted delivery (Berry, Watson, Whish, & Threadgill, 1997).
Applications De Recherche Scientifique
Chemical Synthesis and Structural Characterization
One area of research focuses on the synthesis and characterization of similar compounds through various chemical procedures. For instance, derivatives of tetrahydroquinolinyl furan-2-carboxamides have been synthesized, displaying significant therapeutic potentials such as anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulating properties (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022). These compounds are characterized using various spectroscopic methods, demonstrating the importance of detailed structural analysis in understanding their potential applications.
Biological Evaluation and Therapeutic Potential
Another crucial area of investigation is the evaluation of these compounds for their biological and therapeutic effects. Research has shown that novel pyrazoline derivatives possess potent anti-inflammatory and antibacterial activities, highlighting the potential of such compounds in drug discovery and medicinal chemistry (Ravula, Babu, Manich, Rika, Chary, & Ch, Ra, 2016). These studies often involve synthesizing a series of related compounds to explore the structure-activity relationship, providing insights into how structural variations can influence biological activity.
Application in Drug Synthesis and Imaging
Further research extends into the synthesis of compounds for specific applications, such as imaging agents for diseases like Parkinson's disease. An example is the synthesis of a precursor for PET imaging agents, indicating the role of such chemical entities in developing diagnostic tools (Wang, Gao, Xu, & Zheng, 2017). These studies showcase the intersection of organic chemistry and biomedical research, where synthetic chemistry provides the tools for advancements in medical diagnostics and therapeutics.
Propriétés
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c1-27-15-8-9-16(18(13-15)23(25)26)19-10-11-20(28-19)21(24)22-12-4-6-14-5-2-3-7-17(14)22/h2-3,5,7-11,13H,4,6,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHULVPSAUGPMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)N3CCCC4=CC=CC=C43)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2492282.png)
![(1R,2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine;hydrochloride](/img/structure/B2492283.png)

![methyl 2-[[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetate](/img/structure/B2492285.png)
![4-(3-sec-Butyl-[1,2,4]oxadiazol-5-yl)-piperidine](/img/structure/B2492286.png)
![(4-phenethylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2492290.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-pyrrolidin-1-ylsulfonylfuran-2-carboxamide](/img/structure/B2492293.png)

![(Z)-ethyl 2-methyl-4-((morpholinoamino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2492296.png)
![5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/structure/B2492299.png)
![1-Methyl-4-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2492302.png)
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2492303.png)
